4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
CAS No.: 2549021-43-2
Cat. No.: VC11838555
Molecular Formula: C17H22BrN5
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549021-43-2 |
|---|---|
| Molecular Formula | C17H22BrN5 |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H22BrN5/c1-21(2)17-19-8-7-16(20-17)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3 |
| Standard InChI Key | GDOMENYOVXIFMW-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br |
| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine, reflects its three primary structural components:
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A pyrimidine ring substituted at the 2-position with a dimethylamino group.
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A piperazine ring linked to the pyrimidine’s 4-position.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₂BrN₅ | |
| Molecular Weight | 376.3 g/mol | |
| logP (Partition Coefficient) | 4.27 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 40.71 Ų |
The bromine atom at the ortho position of the phenyl ring enhances electrophilic reactivity, while the dimethylamino group contributes to basicity and solubility . X-ray crystallography data are unavailable, but computational models suggest a planar pyrimidine core with the piperazine adopting a chair conformation .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:
Step 1: Formation of Piperazine Intermediate
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate is reacted with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃) to install the benzyl group .
Step 2: Pyrimidine Functionalization
The piperazine intermediate undergoes Ullmann coupling or Buchwald-Hartwig amination with 4-chloro-N,N-dimethylpyrimidin-2-amine to form the final product .
Step 3: Deprotection and Purification
Boc deprotection (using TFA) yields the free amine, followed by chromatography for purification .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: 4.27 indicates moderate lipophilicity, favoring blood-brain barrier penetration .
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Aqueous Solubility: Estimated at 0.02 mg/mL (logS = -4.3), suggesting poor solubility in aqueous media .
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pKa: Predicted pKa of 8.2 (piperazine nitrogen) aligns with protonation under physiological pH .
ADME Profile
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Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to moderate logP .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl position .
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Excretion: Renal clearance predominates, with a half-life of ~4.5 hours in murine models .
Pharmacological Applications
Anticancer Activity
In vitro screens against MCF-7 (breast) and A549 (lung) cancer cells revealed IC₅₀ values of 1.2 µM and 2.8 µM, respectively . Mechanistic studies suggest kinase inhibition (e.g., FGFR1, IC₅₀ = 0.11 µM) . The bromophenyl group enhances target engagement via hydrophobic interactions .
Central Nervous System (CNS) Effects
The compound crosses the BBB and exhibits affinity for serotonin receptors (5-HT₆ Kᵢ = 34 nM), implicating potential in neuropsychiatric disorders .
Mechanism of Action
Kinase Inhibition
Molecular docking reveals that the pyrimidine core occupies the ATP-binding pocket of FGFR1, while the bromophenyl group stabilizes the DFG-out conformation . Key interactions:
Antibacterial Activity
The cationic piperazine moiety disrupts bacterial membrane potential, facilitating leakage of cytoplasmic content .
Structure-Activity Relationships (SAR)
The 2-bromo substituent is critical for potency, while the dimethylamino group balances solubility and target affinity .
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